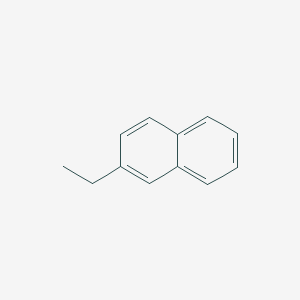

2-Ethylnaphthalene

説明

特性

IUPAC Name |

2-ethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTJVVYSTUQWNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Record name | 2-ETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061330 | |

| Record name | 2-Ethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethylnaphthalene is a colorless liquid., Colorless liquid; [CAMEO] Clear light brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-ETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10857 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

496 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-ETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

220 °F (NTP, 1992) | |

| Record name | 2-ETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.9922 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 2-ETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | 2-Ethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10857 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

939-27-5 | |

| Record name | 2-ETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethylnaphthalene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR6992R4PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

18.7 °F (NTP, 1992) | |

| Record name | 2-ETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Ethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental protocols related to 2-ethylnaphthalene. The information is intended to support research, development, and drug discovery activities.

Chemical Properties of this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) that exists as a colorless to light yellow liquid at room temperature.[1][2] It is a derivative of naphthalene (B1677914) with an ethyl group substitution.[1] Due to its nonpolar aromatic nature, it is practically insoluble in water but soluble in organic solvents such as hexane, benzene (B151609), toluene, and chloroform.[1][2][3] This compound is stable but combustible and incompatible with strong oxidizing agents.[2][3]

Table 1: Summary of Quantitative Chemical Data for this compound

| Property | Value | Source(s) |

| Identifiers | ||

| IUPAC Name | This compound | [1][2] |

| CAS Number | 939-27-5 | [1][2] |

| Molecular Formula | C₁₂H₁₂ | [1][2][4] |

| SMILES String | CCc1ccc2ccccc2c1 | [5][6] |

| InChI Key | RJTJVVYSTUQWNI-UHFFFAOYSA-N | [4][5] |

| Physical Properties | ||

| Molecular Weight | 156.22 g/mol | [1][2][5] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Melting Point | -34.00 °C (239.15 K) / -70 °C | [1][3][5] |

| Boiling Point | 258.00 °C (531.15 K) / 251-252 °C | [1][3][5] |

| Density | 0.9785 g/cm³ / 0.992 g/mL at 25 °C | [1][3][5] |

| Vapor Pressure | 0.03 mmHg | [2] |

| Refractive Index | n20/D 1.599 | [3][5] |

| Solubility | ||

| Water | Insoluble | [1][2][3] |

| Organic Solvents | Soluble in hexane, benzene, toluene, chloroform | [1] |

| Spectroscopic Data | ||

| Fluorescence | λex 300 nm; λem 335 nm in ethanol | [5] |

Chemical Structure of this compound

This compound consists of a naphthalene core, which is a bicyclic aromatic system of two fused benzene rings, with an ethyl group attached to the second position.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C12H12 | CID 13652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 939-27-5 [chemicalbook.com]

- 4. Naphthalene, 2-ethyl- [webbook.nist.gov]

- 5. This compound = 99 939-27-5 [sigmaaldrich.com]

- 6. Naphthalene, 2-ethyl- (CAS 939-27-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-Depth Technical Guide to the Identification of 2-Ethylnaphthalene (CAS Number: 939-27-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of 2-Ethylnaphthalene. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual representations of key processes.

Chemical and Physical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene (B1677914) backbone with an ethyl substituent. It is a colorless to light yellow liquid at room temperature and is known for its use in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.[1] Due to its nonpolar nature, it is practically insoluble in water but soluble in organic solvents like hexane (B92381), benzene, toluene, and chloroform.[1][2]

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 939-27-5 | [3][4] |

| Molecular Formula | C₁₂H₁₂ | [3] |

| Molecular Weight | 156.22 g/mol | [3][5] |

| Appearance | Colorless to light yellow liquid | [3][6] |

| Melting Point | -70 °C | [4][5] |

| Boiling Point | 251-252 °C | [4][5] |

| Density | 0.992 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.599 | [4][5] |

| Solubility | Insoluble in water; Soluble in organic solvents | [2][3][6] |

| Flash Point | 104 °C (closed cup) | [5] |

| Vapor Pressure | 0.03 mmHg | [3] |

Spectroscopic Identification

The structural elucidation of this compound relies on various spectroscopic techniques. This section details the expected spectral data and provides generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 7.79 | d | 1H | Aromatic H | [7] |

| 7.76 | d | 1H | Aromatic H | [7] |

| 7.62 | s | 1H | Aromatic H | [7] |

| 7.42 | m | 2H | Aromatic H | [7] |

| 7.34 | m | 2H | Aromatic H | [7] |

| 2.81 | q | 2H | -CH₂- | [7] |

| 1.32 | t | 3H | -CH₃ | [7] |

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| 142.1 | Aromatic C | [3] |

| 133.6 | Aromatic C | [3] |

| 131.9 | Aromatic C | [3] |

| 128.0 | Aromatic C | [3] |

| 127.7 | Aromatic C | [3] |

| 127.4 | Aromatic C | [3] |

| 126.0 | Aromatic C | [3] |

| 125.5 | Aromatic C | [3] |

| 125.4 | Aromatic C | [3] |

| 29.2 | -CH₂- | [3] |

| 15.7 | -CH₃ | [3] |

Experimental Protocol: NMR Spectroscopy (General)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[7]

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is suitable.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a standard pulse program (e.g., 'zg30' or 'zg').

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).

-

Use a proton-decoupled pulse program (e.g., 'zgpg30').

-

Longer acquisition times and a greater number of scans are typically required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Key Mass Spectral Peaks for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment | Reference(s) |

| 156 | 100 | [M]⁺ (Molecular ion) | [3] |

| 141 | ~80 | [M-CH₃]⁺ | [3] |

| 115 | ~40 | [M-C₂H₅-C₂H₂]⁺ | [3] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) (General for PAHs)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).[8]

-

Injector Temperature: 250-300 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value significantly above the molecular weight (e.g., 200).

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare the acquired mass spectrum with a reference library (e.g., NIST).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 3050-3000 | Medium | Aromatic C-H stretch | [9] |

| 2965-2850 | Strong | Aliphatic C-H stretch (ethyl group) | [9] |

| 1600, 1500, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations | [9] |

| 880-800 | Strong | Aromatic C-H out-of-plane bending (substituted naphthalene) | [9] |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy (General)

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.[10]

-

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[11]

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.

Chromatographic Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) (General for PAHs)

-

Sample Preparation: Dissolve the sample in a suitable solvent, ensuring compatibility with the mobile phase. For trace analysis in water, solid-phase extraction (SPE) may be required for sample pre-concentration.[12]

-

Instrumentation: An HPLC system equipped with a UV or fluorescence detector.

-

HPLC Conditions:

-

Column: A reverse-phase C18 column is commonly used for PAH analysis.[1][12]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed.[1] For mass spectrometry detection, a volatile acid like formic acid can be used instead of phosphoric acid.[1]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection:

-

UV Detector: Monitor at a wavelength where this compound has strong absorbance.

-

Fluorescence Detector: Use an excitation wavelength of 300 nm and an emission wavelength of 335 nm for high sensitivity.[5]

-

-

-

Data Analysis: Identify the peak corresponding to this compound by comparing its retention time with that of a standard. Quantify the amount by comparing the peak area to a calibration curve generated from standards of known concentrations.

Synthesis and Metabolism

Synthesis

A general procedure for the synthesis of this compound involves the transfer hydrogenation of an alkyne substrate.[13]

Experimental Protocol: Synthesis of this compound (General Procedure)

This protocol is a general representation and should be adapted and optimized based on specific laboratory conditions and safety protocols.

-

Catalyst Preparation: In a nitrogen-filled glovebox, a copper(II) acetate (B1210297) solution in THF is added to a solution of a chiral phosphine (B1218219) ligand (e.g., (R or S)-DTBM-SEGPHOS) in THF. Dimethoxy(methyl)silane is then added dropwise, leading to a color change.[13]

-

Reaction Setup: In a separate vial, the alkyne substrate is dissolved in THF and an alcohol (ethanol or 2-propanol).[13]

-

Reaction Execution: The substrate solution is added dropwise to the catalyst mixture. The reaction is stirred for 9-24 hours at an appropriate temperature.[13]

-

Workup and Purification: The reaction mixture is filtered through a silica (B1680970) plug and eluted with an organic solvent (e.g., diethyl ether). The solvent is removed by rotary evaporation, and the crude product is purified by flash column chromatography to yield this compound.[13]

Metabolic Pathway

The metabolism of this compound, like other PAHs, is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[14][15] The presence of an ethyl group can influence the metabolic route, favoring side-chain oxidation over aromatic ring oxidation.[15][16]

The proposed metabolic pathway involves two main routes:

-

Aromatic Hydroxylation: The naphthalene ring is oxidized by CYP enzymes to form an epoxide, which can then be converted to various hydroxylated metabolites.

-

Alkyl Side-Chain Oxidation: The ethyl group is oxidized to form an alcohol, which can be further metabolized.

Visualizations

Logical Workflow for Identification

The following diagram illustrates a logical workflow for the identification and characterization of this compound.

Caption: Logical workflow for the identification of this compound.

Experimental Workflow for GC-MS Analysis

The diagram below outlines a typical experimental workflow for the analysis of this compound using GC-MS.

Caption: Experimental workflow for GC-MS analysis.

Proposed Metabolic Pathway

The following diagram illustrates the proposed metabolic pathway of this compound.

Caption: Proposed metabolic pathway of this compound.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area.[4][6] It is incompatible with strong oxidizing agents.[4][6] Vigorous reactions, sometimes explosive, can occur upon contact with strong oxidizers.[3][6]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles.[17]

-

Hand Protection: Chemical-resistant gloves.[17]

-

Skin and Body Protection: Long-sleeved clothing or a lab coat.[17]

-

Respiratory Protection: Use in a fume hood or with adequate ventilation. If exposure limits are exceeded, a NIOSH/MSHA approved respirator may be necessary.[17]

Handling and Storage:

-

Keep in a dry, cool, and well-ventilated place.[17]

-

Keep containers tightly closed.[17]

-

Store away from heat and sources of ignition.[6]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[17]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[17]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[17]

-

Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[3][17]

This guide provides a foundational understanding of the identification of this compound. For specific applications, further validation and optimization of the described methods are recommended. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | C12H12 | CID 13652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 939-27-5 [chemicalbook.com]

- 5. This compound = 99 939-27-5 [sigmaaldrich.com]

- 6. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound(939-27-5) IR Spectrum [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. agilent.com [agilent.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.wur.nl [research.wur.nl]

- 16. In vitro metabolism of naphthalene and its alkylated congeners by human and rat liver microsomes via alkyl side chain or aromatic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide on the Physical Properties of beta-Ethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of beta-ethylnaphthalene (2-ethylnaphthalene). The information is presented to support research and development activities where this compound is utilized. Data is summarized for clarity, and generalized experimental protocols for determining these properties are described.

Core Physical and Chemical Properties

Beta-ethylnaphthalene is an aromatic hydrocarbon characterized by a naphthalene (B1677914) core substituted with an ethyl group at the second position.[1][2] It typically presents as a colorless to light yellow liquid under standard conditions.[3][4]

Data Summary

The quantitative physical properties of beta-ethylnaphthalene are summarized in the table below for easy reference and comparison.

| Property | Value | Notes and Conditions | Source(s) |

| Molecular Formula | C₁₂H₁₂ | - | [1][2][3][5] |

| Molecular Weight | 156.22 g/mol | - | [3] |

| Appearance | Colorless to light yellow, clear liquid | At room temperature | [3][4] |

| Melting Point | -70 °C (-94 °F) | Literature value | [4] |

| -19 °C (-2.2 °F) | [1] | ||

| 18.7 °F (-7.4 °C) | National Toxicology Program (NTP), 1992 | [3] | |

| Boiling Point | 251-252 °C (484-486 °F) | At 760 mmHg (literature value) | [4] |

| 258 °C (496.4 °F) | At 760 mmHg | [1] | |

| Density | 0.992 g/mL | At 25 °C (literature value) | [4] |

| 0.9922 g/mL | At 20 °C (68 °F) | [3] | |

| 1.00 g/mL | At 20 °C | ||

| Refractive Index | 1.599 | at 20 °C (n20/D) | [4] |

| 1.60 | - | [1] | |

| Solubility | Insoluble in water | Soluble in many organic solvents (e.g., alcohol, ether) | [3][4][6][7] |

| 8 mg/L | In water at 25 °C | [4] | |

| Vapor Pressure | 0.03 mmHg | - | [3] |

| Flash Point | 104 °C (219.2 °F) | Closed cup | [4] |

| 220 °F (104.4 °C) | National Toxicology Program (NTP), 1992 | [3] | |

| LogP (Octanol/Water) | 4.38 | Partition coefficient | [1][4] |

Note: Discrepancies in reported values, such as for the melting point, can arise from different experimental conditions and purity levels of the sample.

Experimental Protocols for Property Determination

The following sections describe generalized methodologies for determining the key physical properties of liquid compounds like beta-ethylnaphthalene.

Melting Point Determination

The melting point, or more accurately for this compound, the freezing point, is determined by cooling the liquid until solidification occurs.

-

Protocol:

-

A sample of high-purity beta-ethylnaphthalene is placed in a sample tube equipped with a calibrated temperature sensor (e.g., a platinum resistance thermometer).

-

The tube is gradually cooled in a controlled-temperature bath.

-

The sample is stirred continuously to ensure uniform temperature.

-

The temperature is recorded at regular intervals. The freezing point is identified as the temperature plateau on the cooling curve where the liquid and solid phases coexist in equilibrium.

-

Boiling Point Determination

The boiling point is determined at a specific atmospheric pressure, typically standard pressure (760 mmHg).

-

Protocol (Distillation Method):

-

A sample of the liquid is placed in a distillation flask with boiling chips to ensure smooth boiling.

-

A condenser and a collection flask are attached. A calibrated thermometer is positioned so that its bulb is just below the side arm of the distillation flask, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.

-

The flask is heated gently.

-

The boiling point is recorded as the stable temperature at which the liquid boils and vapor condenses into the collection arm. The atmospheric pressure is recorded simultaneously.

-

Density Measurement

Density is typically measured using a pycnometer or a digital density meter.

-

Protocol (Pycnometer Method):

-

The mass of a clean, dry pycnometer (a flask with a precise volume) is accurately measured.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The temperature of the sample is allowed to equilibrate to a specific value (e.g., 20 °C or 25 °C) in a water bath.

-

The pycnometer is filled to its calibrated volume, and its exterior is carefully dried.

-

The mass of the pycnometer filled with the liquid is measured.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is measured using a refractometer.

-

Protocol (Abbe Refractometer):

-

The prism of the Abbe refractometer is cleaned and calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of the beta-ethylnaphthalene sample are placed on the prism.

-

The prism is closed, and the sample is allowed to reach thermal equilibrium, typically at 20 °C, using a circulating water bath.

-

Light is passed through the sample, and the eyepiece is adjusted until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for characterizing the physical properties of a chemical sample and the conceptual relationship between beta-ethylnaphthalene's structure and its properties.

Caption: Experimental workflow for the characterization of beta-ethylnaphthalene.

Caption: Relationship between molecular structure and physical properties.

References

- 1. This compound [stenutz.eu]

- 2. Naphthalene, 2-ethyl- [webbook.nist.gov]

- 3. This compound | C12H12 | CID 13652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 939-27-5 [chemicalbook.com]

- 5. Naphthalene, 2-ethyl- (CAS 939-27-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Beta-naphthyl ethyl ether [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

A Comprehensive Technical Guide to the Solubility of 2-Ethylnaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Ethylnaphthalene

This compound (C₁₂H₁₂) is a nonpolar aromatic hydrocarbon.[1] Its molecular structure, characterized by a naphthalene (B1677914) core with an ethyl group substituent, dictates its solubility behavior. Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, as an industrial solvent, and in the manufacturing of dyes and pharmaceuticals.[1]

Qualitative Solubility Profile

Based on its nonpolar nature, this compound is generally soluble in a range of organic solvents. It is considered practically insoluble in water.[1]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvent | Qualitative Solubility |

| Alkanes | Hexane | Soluble[1] |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble[1] |

| Halogenated Hydrocarbons | Chloroform | Soluble[1] |

| Alcohols | Ethanol | Soluble |

Quantitative Solubility Data

A comprehensive set of quantitative solubility data for this compound across a wide array of organic solvents at various temperatures is not currently available in the public domain. The following table is provided as a template for researchers to populate with experimentally determined data using the protocols outlined in the subsequent section.

Table 2: Quantitative Solubility of this compound in Organic Solvents (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |

| e.g., n-Hexane | ||||

| e.g., Ethanol | ||||

| e.g., Toluene | ||||

| e.g., Acetone | ||||

| e.g., Ethyl Acetate |

Experimental Protocols for Solubility Determination

Several robust methods can be employed to determine the solubility of this compound in organic solvents. The choice of method often depends on the desired accuracy, the volatility of the solvent, and the available analytical instrumentation.

Isothermal Shake-Flask Method (Gravimetric Determination)

This is a widely used and reliable method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is ideal for this purpose.

-

Phase Separation: After equilibration, the mixture is allowed to stand undisturbed at the same constant temperature to allow the undissolved solute to settle.

-

Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation. The syringe should be fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended microparticles.

-

Solvent Evaporation: The accurately weighed aliquot of the saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that ensures solvent removal without loss of the less volatile this compound.

-

Quantification: The container with the dried residue (this compound) is weighed. The mass of the dissolved this compound is determined by the difference in weight.

-

Calculation: The solubility is calculated and can be expressed in various units such as grams per 100 mL of solvent, moles per liter, or mole fraction.

Spectroscopic and Chromatographic Methods

For more precise measurements or for high-throughput screening, spectroscopic and chromatographic techniques are often employed. These methods require the preparation of a calibration curve.

Methodology:

-

Preparation of Saturated Solution and Sampling: Follow steps 1-4 as described in the Isothermal Shake-Flask Method.

-

Dilution: The filtered saturated solution is accurately diluted with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analysis: The diluted sample is analyzed using a suitable instrumental technique:

-

High-Performance Liquid Chromatography (HPLC): An HPLC system equipped with a suitable column (e.g., C18) and a UV detector is a common choice for analyzing aromatic compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and selectivity for the analysis of volatile and semi-volatile organic compounds.

-

UV-Vis Spectrophotometry: The concentration of this compound can be determined by measuring its absorbance at a specific wavelength, provided there is no interference from the solvent.

-

-

Quantification: The concentration of this compound in the diluted sample is determined by comparing its analytical signal to a pre-established calibration curve of known concentrations.

-

Calculation: The solubility is calculated by taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Conclusion

While there is a notable gap in the publicly available quantitative solubility data for this compound in organic solvents, this guide provides a solid foundation for researchers to generate this critical information. The qualitative solubility profile indicates good compatibility with common nonpolar organic solvents. The detailed experimental protocols for both gravimetric and instrumental methods offer reliable pathways for accurate solubility determination. By following these methodologies, scientists and drug development professionals can obtain the necessary data to optimize their processes, from chemical synthesis and purification to formulation development.

References

Molecular weight and formula of 2-Ethylnaphthalene

Audience: Researchers, scientists, and drug development professionals.

This guide provides a concise summary of the fundamental physicochemical properties of 2-Ethylnaphthalene, a polycyclic aromatic hydrocarbon. The information is presented in a structured format to facilitate its use in research and development contexts.

Physicochemical Data

The core molecular and physical properties of this compound are summarized below. This data is essential for experimental design, analytical method development, and computational modeling.

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₁₂ | PubChem[1], NIST[2][3] |

| C₁₀H₇C₂H₅ | Sigma-Aldrich, Santa Cruz Biotechnology[4] | |

| Molecular Weight | 156.22 g/mol | PubChem[1], Sigma-Aldrich, Santa Cruz Biotechnology[4] |

| 156.2237 g/mol | NIST[2][3] | |

| Physical Description | Colorless liquid | PubChem[1] |

| Boiling Point | 251-252 °C | Sigma-Aldrich |

| Melting Point | -7.0 °C | |

| Density | 0.992 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.599 | Sigma-Aldrich |

Logical Relationship of Molecular Formula

The chemical structure of this compound consists of a naphthalene (B1677914) core substituted with an ethyl group. This relationship can be visualized as follows:

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylnaphthalene

This technical guide provides a comprehensive overview of the melting and boiling points of 2-ethylnaphthalene, targeted towards researchers, scientists, and professionals in drug development. This document outlines key physical constants, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.

Physicochemical Data for this compound

This compound is an aromatic hydrocarbon with the chemical formula C₁₂H₁₂. Accurate determination of its physical properties, such as melting and boiling points, is crucial for its identification, purity assessment, and application in various scientific fields.

| Property | Value | Source |

| Melting Point | -70 °C | [1][2][3][4][5] |

| -19 °C | [6] | |

| Boiling Point | 251-252 °C (at 760 mmHg) | [1][3][4][5] |

| 252 °C | [2] | |

| 258 °C | [6] | |

| 496 °F (~258 °C) (at 760 mmHg) | [7] | |

| Molecular Weight | 156.22 g/mol | [7] |

| Density | 0.992 g/mL at 25 °C | [3][6] |

| Refractive Index | 1.599 (n20/D) | [1][3] |

Note: A notable discrepancy exists in the reported melting points for this compound. Researchers should consider the possibility of polymorphic forms or impurities affecting this physical constant.

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.[8]

Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. Impurities tend to lower and broaden the melting point range.[9]

Apparatus:

-

Melting point apparatus (e.g., MelTemp or DigiMelt)[10]

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if the sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[8]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. The sample should be packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[10][11]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[10]

-

If the approximate melting point is unknown, perform a rapid heating run (10-20 °C per minute) to get a preliminary value.[10][11]

-

Allow the apparatus to cool. For an accurate measurement, start heating again and slow the rate of heating to about 1-2 °C per minute when the temperature is about 15-20 °C below the expected melting point.[11]

-

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has turned into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[12] For small sample volumes, the micro-boiling point or capillary method is highly effective.[13]

Principle: A small amount of the liquid is heated in a tube containing an inverted capillary. As the temperature rises, the air trapped in the capillary expands and escapes. When the boiling point is reached, the liquid's vapor pressure equals the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary. Upon cooling, the vapor pressure drops, and the liquid is drawn into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.[12]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block heater)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: Place a few milliliters of this compound into the small test tube.

-

Capillary Insertion: Place the capillary tube, with its sealed end up, into the liquid in the test tube.[14]

-

Apparatus Assembly: Attach the test tube to the thermometer. Ensure the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (like a Thiele tube) or place it in an aluminum block heater. The heat should be applied to the side arm of the Thiele tube to ensure uniform heating by convection.[13]

-

Observation: Heat the sample gently. A slow stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands. As the temperature approaches the boiling point, this stream of bubbles will become rapid and continuous.[13]

-

Data Recording: When a steady stream of bubbles is observed, stop heating. As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[13]

Visualized Workflow

The following diagrams illustrate the generalized workflows for the experimental determination of melting and boiling points.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Micro-Boiling Point Determination.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 939-27-5 | TCI EUROPE N.V. [tcichemicals.com]

- 3. This compound = 99 939-27-5 [sigmaaldrich.com]

- 4. This compound | 939-27-5 [chemicalbook.com]

- 5. mpbio.com [mpbio.com]

- 6. This compound [stenutz.eu]

- 7. This compound | C12H12 | CID 13652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. westlab.com [westlab.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. byjus.com [byjus.com]

Spectroscopic Data of 2-Ethylnaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Ethylnaphthalene, a bicyclic aromatic hydrocarbon. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and industrial applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR data have been acquired for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum was recorded on a 400 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.79 - 7.74 | m | - |

| Aromatic-H | 7.62 | s | - |

| Aromatic-H | 7.42 - 7.40 | m | - |

| Aromatic-H | 7.34 | d | - |

| -CH₂- | 2.81 | q | 7.6 |

| -CH₃ | 1.32 | t | 7.6 |

m = multiplet, s = singlet, d = doublet, q = quartet, t = triplet

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C | 139.7 |

| Aromatic C | 133.6 |

| Aromatic C | 131.8 |

| Aromatic C | 127.9 |

| Aromatic C | 127.6 |

| Aromatic C | 127.3 |

| Aromatic C | 126.0 |

| Aromatic C | 125.5 |

| Aromatic C | 125.3 |

| Aromatic C | 125.2 |

| -CH₂- | 29.2 |

| -CH₃ | 15.7 |

Experimental Protocol: NMR Spectroscopy

The NMR spectra were acquired using a standard protocol for organic molecule analysis.

-

Instrumentation : A 400 MHz NMR spectrometer.[1]

-

Sample Preparation : Approximately 18.0 mg of this compound was dissolved in 0.5 ml of deuterated chloroform (CDCl₃).[1]

-

¹H NMR Acquisition :

-

Pulse Sequence : A standard single-pulse sequence was utilized.

-

Number of Scans : Typically 16 to 64 scans are averaged to improve the signal-to-noise ratio.

-

Relaxation Delay : A relaxation delay of 1-2 seconds was employed between scans.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : A proton-decoupled pulse sequence was used to simplify the spectrum.

-

Number of Scans : A larger number of scans (e.g., 1024 or more) was necessary due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay : A relaxation delay of 2-5 seconds was used.

-

-

Data Processing : The acquired Free Induction Decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound was obtained using the Fourier Transform Infrared (FTIR) technique on a neat sample.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3055 | Aromatic C-H stretch | Medium |

| 2965 | Aliphatic C-H stretch (asymmetric) | Strong |

| 2930 | Aliphatic C-H stretch (symmetric) | Strong |

| 2872 | Aliphatic C-H stretch (symmetric) | Medium |

| 1605 | Aromatic C=C stretch | Medium |

| 1508 | Aromatic C=C stretch | Medium |

| 1465 | -CH₂- bend | Medium |

| 1378 | -CH₃ bend (symmetric) | Medium |

| 888 | Aromatic C-H out-of-plane bend | Strong |

| 815 | Aromatic C-H out-of-plane bend | Strong |

| 745 | Aromatic C-H out-of-plane bend | Strong |

Experimental Protocol: FTIR Spectroscopy

The following protocol outlines the acquisition of the FTIR spectrum for liquid this compound.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : As this compound is a liquid at room temperature, a neat sample was used. A thin film of the liquid was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Data Acquisition :

-

Data Processing : A background spectrum (of the empty sample holder or clean ATR crystal) was first recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the analyte.

Mass Spectral Data

The mass spectrum of this compound was obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[4]

| m/z | Relative Intensity (%) | Assignment |

| 156 | 100 | [M]⁺ (Molecular Ion) |

| 141 | 85 | [M-CH₃]⁺ |

| 115 | 25 | [M-C₂H₅-C₂H₂]⁺ |

The fragmentation pattern is characteristic of an ethyl-substituted aromatic compound. The base peak at m/z 156 corresponds to the molecular ion. The prominent peak at m/z 141 is due to the loss of a methyl group (benzylic cleavage), which is a favorable fragmentation pathway.

Experimental Protocol: GC-MS

The following provides a typical protocol for the GC-MS analysis of polycyclic aromatic hydrocarbons like this compound.

-

Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Sample Preparation : A dilute solution of this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane) is prepared.

-

Gas Chromatography (GC) Conditions :

-

Injection Mode : Splitless injection is commonly used for trace analysis.[5]

-

Injector Temperature : Typically set around 250-270 °C.[6]

-

Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic hydrocarbons.[7]

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).[7]

-

Oven Temperature Program : A temperature gradient is used to elute the compounds, for example, starting at 60°C, holding for 1 minute, then ramping at 10°C/min to 300°C and holding for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions :

-

Data Analysis : The resulting mass spectra are analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern is compared with spectral libraries for confirmation.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Toxicology of 2-Ethylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data for 2-ethylnaphthalene is limited. This guide summarizes the available information and provides context using data from the structural analogs, naphthalene (B1677914) and 2-methylnaphthalene (B46627), to highlight potential areas of concern and significant data gaps. All data derived from external sources is appropriately cited.

Executive Summary

This compound is an alkylated polycyclic aromatic hydrocarbon (PAH). While its parent compound, naphthalene, has been extensively studied, the toxicological profile of this compound remains largely uncharacterized. This guide synthesizes the currently available data on the toxicology of this compound, with a focus on metabolism, acute toxicity, and developmental effects. Due to the scarcity of data, information from the closely related analogs, naphthalene and 2-methylnaphthalene, is included to provide a broader toxicological context. A key finding for this compound is that its metabolism in vitro favors oxidation of the ethyl side-chain rather than the aromatic ring, a pathway considered to be a detoxification route, which may suggest a lower toxic potential compared to naphthalene. However, the lack of data on repeated dose toxicity, carcinogenicity, and reproductive toxicity in mammals underscores the need for further research.

Acute Toxicity

The available data on the acute toxicity of this compound is limited to a single study in rats.

Table 1: Acute Toxicity of this compound

| Species | Route | Value | Toxic Effect | Reference |

| Rat | Oral | LDLo: 5 g/kg | Details of toxic effects not reported other than lethal dose value. | [1] |

Context from Structural Analogs: For comparison, naphthalene has a reported oral LD50 in rats of 2.2 g/kg. 2-Methylnaphthalene has a reported oral LD50 in rats of 4.05 g/kg. This suggests that this compound may have a lower order of acute toxicity than naphthalene.

Developmental and Reproductive Toxicity

No dedicated reproductive toxicity studies in mammals for this compound have been identified. However, a recent study has investigated its developmental toxicity in a zebrafish model.

Table 2: Developmental Toxicity of this compound in Zebrafish Embryos

| Endpoint | BMC50 (µM) | Description |

|---|---|---|

| Any effect | 25.1 | Benchmark concentration for a 50% effect level for any observed developmental abnormality. |

| Mortality at 24 hpf | 31.6 | Benchmark concentration for 50% mortality at 24 hours post-fertilization. |

| Craniofacial defects | >50 | No significant craniofacial defects observed up to the highest tested concentration. |

| Axis deviation | >50 | No significant axis deviation observed up to the highest tested concentration. |

| Edema | >50 | No significant edema observed up to the highest tested concentration. |

Context from Structural Analogs: Studies on 2-methylnaphthalene have not identified it as a developmental toxicant.[2] For naphthalene, there is some evidence of developmental effects in animals at high doses, but the data is not conclusive. The lack of mammalian reproductive and developmental toxicity data for this compound is a significant data gap.

Metabolism and Toxicokinetics

The metabolism of this compound is a critical determinant of its toxicity. In vitro studies using rat and human liver microsomes have shown that the presence of the ethyl group significantly influences its metabolic fate.

The primary metabolic pathway for this compound is the oxidation of the ethyl side-chain.[3][4][5] This is in contrast to naphthalene, where metabolism is dominated by aromatic oxidation, leading to the formation of reactive epoxide intermediates.[6][7] Side-chain oxidation is generally considered a detoxification pathway, as it leads to the formation of more polar and readily excretable metabolites without producing the highly reactive intermediates associated with aromatic ring oxidation. In both rat and human liver microsomes, side-chain oxidation of this compound is the preferred metabolic route.[3][4][5]

Context from Structural Analogs: Naphthalene is metabolized by cytochrome P450 (CYP) enzymes to form naphthalene-1,2-oxide, a reactive epoxide.[7][8] This epoxide can be detoxified by conjugation with glutathione (B108866) or hydration to a dihydrodiol, but it can also bind to cellular macromolecules, leading to cytotoxicity and genotoxicity.[7] 2-Methylnaphthalene also undergoes both side-chain and aromatic ring oxidation, with side-chain oxidation being the major pathway.[9] The preference for side-chain oxidation in alkylated naphthalenes like this compound and 2-methylnaphthalene is thought to reduce their toxic potential compared to naphthalene.[3][4][5]

Genotoxicity

There is no available data on the genotoxicity of this compound.

Context from Structural Analogs: Naphthalene is generally not mutagenic in bacterial assays but has shown evidence of clastogenicity (chromosome damage) in some in vitro mammalian cell assays.[10] Its genotoxicity is linked to its metabolic activation to reactive intermediates. 2-Methylnaphthalene has also shown limited evidence of genotoxic activity in some in vitro tests.[9] Given the metabolic profile of this compound, which favors a detoxification pathway, it might be expected to have a lower genotoxic potential than naphthalene. However, this is speculative and requires experimental verification.

Carcinogenicity

There is no available data on the carcinogenicity of this compound.

Context from Structural Analogs: Naphthalene is classified by the International Agency for Research on Cancer (IARC) as Group 2B, possibly carcinogenic to humans, based on sufficient evidence in experimental animals.[10] The U.S. National Toxicology Program (NTP) has classified naphthalene as "reasonably anticipated to be a human carcinogen."[10] For 2-methylnaphthalene, the available data are considered inadequate to assess its human carcinogenic potential.[10][11]

Experimental Protocols

In Vitro Metabolism of this compound in Liver Microsomes

This protocol is a generalized summary based on the methodology described in the study by Wang et al. (2020).[3]

Objective: To determine the in vitro metabolic profile of this compound using rat and human liver microsomes.

Materials:

-

This compound

-

Pooled liver microsomes (human and rat)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard

-

Analytical instruments: UPLC and GC-MS/MS

Procedure:

-

Prepare incubation mixtures containing liver microsomes, phosphate buffer, and this compound in a suitable solvent.

-

Pre-incubate the mixtures at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specified time at 37°C with shaking.

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for metabolites using UPLC and GC-MS/MS.

-

Identify and quantify the metabolites by comparing their retention times and mass spectra with those of authentic standards.

Zebrafish Embryo Developmental Toxicity Assay

This protocol is a generalized summary based on standard methods for developmental toxicity testing in zebrafish.[12][13][14][15]

Objective: To assess the developmental toxicity of this compound in zebrafish embryos.

Materials:

-

Fertilized zebrafish embryos

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Embryo medium (e.g., E3 medium)

-

Multi-well plates (e.g., 96-well)

-

Stereomicroscope

Procedure:

-

Collect freshly fertilized zebrafish embryos and select those that are developing normally.

-

Prepare a range of test concentrations of this compound by diluting the stock solution in embryo medium. Include a vehicle control (embryo medium with the solvent).

-

Transfer individual embryos to the wells of the multi-well plate containing the test solutions.

-

Incubate the plates at a controlled temperature (e.g., 28.5°C) with a standard light-dark cycle.

-

Observe the embryos at specific time points (e.g., 24, 48, 72, 96, and 120 hours post-fertilization) under a stereomicroscope.

-

Record various developmental endpoints, including mortality, hatching rate, and morphological abnormalities (e.g., edema, axis curvature, craniofacial defects, tail malformations).

-

Calculate concentration-response curves and determine benchmark concentrations (e.g., BMC50) for the observed effects.

Conclusion and Future Directions

The available toxicological data for this compound is sparse. The preference for side-chain oxidation in its metabolism suggests a potentially lower toxicity compared to its parent compound, naphthalene. However, the absence of data on chronic toxicity, carcinogenicity, and reproductive and developmental toxicity in mammals represents a significant knowledge gap. Further research, including in vivo studies, is necessary to comprehensively characterize the toxicological profile of this compound and to conduct a thorough risk assessment.

References

- 1. RTECS NUMBER-QJ6960000-Chemical Toxicity Database [drugfuture.com]

- 2. govinfo.gov [govinfo.gov]

- 3. In vitro metabolism of naphthalene and its alkylated congeners by human and rat liver microsomes via alkyl side chain or aromatic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.wur.nl [research.wur.nl]

- 5. researchgate.net [researchgate.net]

- 6. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carcinogenic Metabolic Activation Process of Naphthalene by the Cytochrome P450 Enzyme 1B1: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. health.state.mn.us [health.state.mn.us]

- 12. Developmental toxicity testing of unsubstituted and methylated 4- and 5-ring polycyclic aromatic hydrocarbons using the zebrafish embryotoxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

2-Ethylnaphthalene: An In-depth Technical Guide to its Environmental Occurrence, Analysis, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethylnaphthalene, a polycyclic aromatic hydrocarbon (PAH), in the environment. It covers its sources, occurrence in various environmental matrices, detailed analytical methodologies for its detection, and insights into its metabolic pathways and toxicological significance.

Introduction to this compound

This compound (C₁₂H₁₂) is a member of the polycyclic aromatic hydrocarbon (PAH) family, characterized by two fused benzene (B151609) rings with an ethyl group substitution. PAHs are a class of organic compounds that are of significant environmental concern due to their persistence, potential for bioaccumulation, and toxic effects. This compound, like other alkylated PAHs, is often found in complex mixtures originating from both natural and anthropogenic sources. Its presence in the environment is a key indicator of contamination from petroleum and combustion processes.

Sources and Environmental Fate

The primary sources of this compound in the environment are linked to the use and combustion of fossil fuels. Key sources include:

-

Crude Oil and Petroleum Products: this compound is a natural component of crude oil and is consequently found in many refined petroleum products such as gasoline, diesel, and jet fuel. Spills and incomplete combustion of these fuels are major release pathways.

-

Industrial Processes: Industrial activities such as coal gasification, wood preservation using creosote, and operations at petrochemical plants can release significant amounts of this compound into the environment.

-

Combustion: Incomplete combustion of organic materials, including wood, coal, and fossil fuels in engines, power plants, and incinerators, generates this compound along with other PAHs.

-

Urban Runoff: Stormwater runoff from urban and industrial areas can carry this compound from atmospheric deposition and land-based sources into aquatic environments.

Once released into the environment, this compound exhibits low water solubility and a tendency to adsorb to organic matter in soil and sediment. This property influences its environmental distribution and persistence. It can undergo volatilization into the atmosphere, where it can be transported over long distances. In soil and water, it is subject to microbial degradation, although this process can be slow, especially in anaerobic conditions.

Quantitative Occurrence in Environmental Matrices

Quantitative data specifically for this compound in the environment is limited in publicly available literature. However, data for the closely related and often co-occurring 2-methylnaphthalene (B46627) can provide a valuable proxy for understanding the potential concentration ranges of this compound. The following tables summarize reported concentrations of 2-methylnaphthalene in various environmental matrices.

Table 1: Concentration of 2-Methylnaphthalene in Water Samples

| Water Source | Location | Concentration Range | Notes |

| Groundwater near hazardous waste sites | Minnesota, USA | 0.004 - 455 ppb (µg/L) | Highest concentrations at former wood treatment sites[1]. |

| Landfill Leachate | Minnesota, USA | 0.8 - 400 ppb (µg/L) | Indicates a significant source from waste disposal sites[1]. |

| Industrial Effluent (Coal Gasification) | Not Specified | 66 - 960 µg/L | Highlights industrial processes as a major point source. |

Table 2: Concentration of 2-Methylnaphthalene in Air Samples

| Air Environment | Location | Concentration Range | Notes |

| Ambient Air near Industrial Areas | Not Specified | 0.2 - 5.7 µg/m³ | 24-hour sampling periods near a wood creosote-treatment facility[2]. |

| Indoor Air | Various | Average concentrations are typically less than 1 ppb. | Higher levels are associated with smoking, wood burning, and the use of moth repellents[3]. |

| Aircraft-related Activities | Air National Guard Base | 154 - 2,129 ng/m³ | During flight-related and ground-support activities[2]. |

Table 3: Concentration of Naphthalene (B1677914) and Methylnaphthalenes in Sediment and Soil

| Matrix | Location | Contaminant | Concentration Range | Notes |

| Streambed Sediment | United States | Naphthalene | Up to 4,900 µg/kg dry weight | Detected in 7% of 496 sites[4]. |

| Contaminated Soil | Not Specified | Naphthalene | Often considerably >1,000 mg/kg | At former manufactured-gas plants[4]. |

| Soil near industrial facility | Virginia, USA | 2-Methylnaphthalene | Detected below drinking water standards in downgradient groundwater | Indicates potential for leaching from contaminated soil[5]. |

| Harbor Sediments | Owen Sound Bay, Lake Huron, Canada | ΣPAH₁₆-EPA | Mean concentrations up to 46,000 µg/kg dry weight | Indicative of heavy industrial contamination[6]. |

Experimental Protocols for Environmental Analysis

The accurate quantification of this compound in environmental samples requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable technique. Below are detailed protocols for the analysis of PAHs, including this compound, in soil/sediment and water samples.

Analysis of this compound in Soil and Sediment by GC-MS

This protocol is adapted from established methods for PAH analysis in solid matrices.

1. Sample Preparation and Extraction:

- Homogenization: Thoroughly mix the collected soil or sediment sample to ensure representativeness.

- Drying: The sample can be air-dried or chemically dried with anhydrous sodium sulfate.

- Spiking: Spike the sample with a surrogate standard solution containing deuterated PAHs to monitor extraction efficiency.

- Extraction:

- Soxhlet Extraction: Place a 10-20 g subsample in a Soxhlet extractor with a 1:1 mixture of dichloromethane (B109758) and acetone. Extract for 16-24 hours.

- Mechanical Shaker: Extract a 10 g sample with a mixture of hexane (B92381), acetone, and triethylamine (B128534) (50:45:5 v/v) by shaking for several hours.

2. Extract Cleanup: